molecular formula C16H11F3N2O2S B2810144 Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide CAS No. 339099-83-1

Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide

Cat. No. B2810144
CAS RN: 339099-83-1
M. Wt: 352.33
InChI Key: ISCGHXAFXWZWEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the appropriate phenyl and oxadiazole precursors. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The sulfoxide group could be introduced through oxidation of a corresponding sulfide precursor.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anticancer Activities : Novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups synthesized through 1,3-dipolar cycloaddition showed promising anticancer activities against MCF-7 cells (Dürüst et al., 2014).

  • Chemosensory Properties : Compounds containing 1,3,4-oxadiazole groups have been studied for their chemosensory properties, showing potential as colorimetric fluoride chemosensors (Ma et al., 2013).

Chemical Properties and Reactions

  • Reactivity and Rearrangements : The reactivity of certain 1,2,4-oxadiazoles has been explored, revealing their potential in organic synthesis and rearrangements involving a sulfur atom (Vivona et al., 1977).

  • Synthesis of Heterocycles : Modified aza heterocycles have been synthesized based on 1,2,4-oxadiazoles, demonstrating the versatility of these compounds in organic chemistry (Tyrkov, 2006).

Applications in Material Science

  • Organic Light-Emitting Diodes (OLEDs) : Iridium emitters with 1,3,4-oxadiazole as ancillary ligands have been developed for efficient OLEDs with low efficiency roll-off (Jin et al., 2014).

Miscellaneous Applications

  • Corrosion Inhibition : 1,3,4-oxadiazole derivatives have been studied for their ability to inhibit corrosion in mild steel, demonstrating their potential in material protection (Ammal et al., 2018).

  • Spectral Studies : The absorption and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles have been analyzed, revealing insights into their electronic properties (Gaenko et al., 2006).

Future Directions

The study of trifluoromethyl-containing compounds is an active area of research in medicinal chemistry . Future research on this compound could involve investigating its biological activity, optimizing its synthesis, and studying its reactivity and physical properties in more detail.

properties

IUPAC Name

5-(2-methylsulfinylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c1-24(22)13-5-3-2-4-12(13)15-20-14(21-23-15)10-6-8-11(9-7-10)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCGHXAFXWZWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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